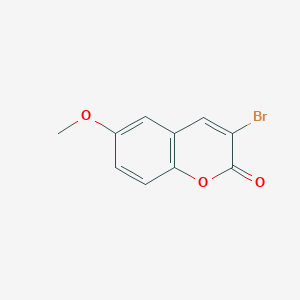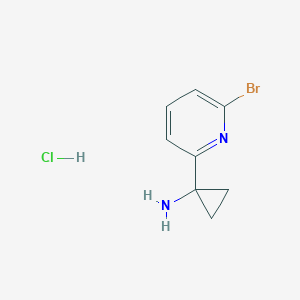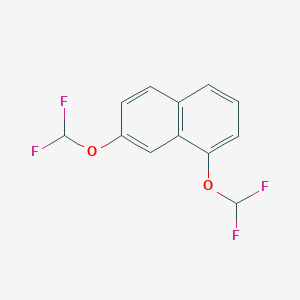
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a nitro group on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
The synthesis of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline typically involves the reaction of 3-nitrobenzaldehyde with tetrahydroisoquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
化学反应分析
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the type of reaction and the conditions employed.
科学研究应用
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical manufacturing processes.
作用机制
The mechanism of action of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
相似化合物的比较
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds such as:
1-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.
3-Nitrobenzylisoquinoline: Contains a nitrobenzyl group instead of a nitrophenyl group.
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline: Similar structure but with the nitro group in the para position.
属性
CAS 编号 |
88252-59-9 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1-(3-nitrophenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-16-15/h1-7,10H,8-9H2 |
InChI 键 |
XQKJRZNOEBNSIN-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)




![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)


![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)





